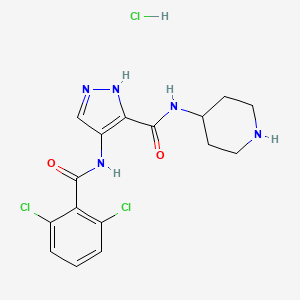
AT7519 HCl
Vue d'ensemble
Description
Le chlorhydrate d'AT7519 est un inhibiteur de petite molécule qui cible sélectivement les kinases dépendantes des cyclines (CDK). Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire, et leur inhibition peut conduire à l'arrêt du cycle cellulaire et à l'apoptose. Le chlorhydrate d'AT7519 a montré un potentiel dans le traitement de divers cancers, y compris les tumeurs solides et les hémopathies malignes .
Applications De Recherche Scientifique
AT7519 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CDKs and their role in the cell cycle.
Biology: The compound is used to investigate the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: AT7519 hydrochloride is being explored as a potential therapeutic agent for treating cancers, including leukemia, lymphoma, and solid tumors.
Industry: The compound is used in drug discovery and development to identify new CDK inhibitors with improved efficacy and safety profiles .
Mécanisme D'action
AT7519 hydrochloride exerts its effects by selectively inhibiting cyclin-dependent kinases, particularly CDK1, CDK2, CDK4, CDK6, and CDK9. These kinases are essential for cell cycle progression and transcriptional regulation. By inhibiting these kinases, AT7519 hydrochloride induces cell cycle arrest at the G1/S and G2/M phases, leading to apoptosis. The compound also downregulates anti-apoptotic proteins such as Mcl-1, further promoting cell death .
Analyse Biochimique
Biochemical Properties
AT7519 HCl plays a significant role in biochemical reactions by inhibiting several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. This compound interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their activation and subsequent phosphorylation of target proteins .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In tumor cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound downregulates the expression of anti-apoptotic proteins such as Mcl-1 and XIAP, leading to increased apoptosis . Additionally, it inhibits the phosphorylation of RNA polymerase II, thereby affecting transcription and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of cyclin-dependent kinases. By binding to the ATP-binding sites of these kinases, this compound prevents their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound downregulates the expression of anti-apoptotic proteins and inhibits the phosphorylation of RNA polymerase II, affecting transcription and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Short-term treatments (4-6 hours) result in the inhibition of phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins . Long-term treatments lead to sustained cell cycle arrest and apoptosis . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its effects on cellular function are evident in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In leukemia models, this compound induces apoptosis at concentrations of 100 to 700 nmol/L . In solid tumor models, tumor regression is observed following twice-daily dosing of this compound . High doses of this compound may lead to toxic or adverse effects, although specific toxicities have not been extensively reported .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cyclin-dependent kinases and other enzymes. The compound’s inhibition of CDKs affects metabolic flux and metabolite levels by disrupting the cell cycle and promoting apoptosis . The specific metabolic pathways and enzymes involved in the metabolism of this compound have not been fully elucidated .
Transport and Distribution
This compound is transported and distributed within cells and tissues, interacting with transporters and binding proteins. The compound’s high volume of distribution and low protein binding suggest efficient transport and distribution within the body . The specific transporters and binding proteins involved in the localization and accumulation of this compound have not been extensively studied .
Subcellular Localization
Its inhibition of cyclin-dependent kinases suggests that it may localize to cellular compartments where these kinases are active, such as the nucleus . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been reported .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate d'AT7519 est synthétisé par une série de réactions chimiques impliquant le couplage de composés organiques spécifiques. La synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La structure de base du chlorhydrate d'AT7519 est formée en couplant un dérivé de pyrazole avec un dérivé de pipéridine.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le dichlorobenzène et le carboxamide sont introduits pour améliorer l'activité inhibitrice du composé contre les CDK.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée
Méthodes de production industrielle
La production industrielle du chlorhydrate d'AT7519 implique l'adaptation à grande échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés tout en minimisant l'utilisation de réactifs et de solvants dangereux. Le composé est généralement produit dans un environnement contrôlé pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'AT7519 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels pour améliorer l'activité du composé
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate d'AT7519 avec des groupes fonctionnels modifiés. Ces dérivés sont étudiés pour leur activité et leur sélectivité améliorées contre les CDK .
Applications de la recherche scientifique
Le chlorhydrate d'AT7519 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des CDK et leur rôle dans le cycle cellulaire.
Biologie : Le composé est utilisé pour étudier les mécanismes moléculaires de la régulation du cycle cellulaire et de l'apoptose.
Médecine : Le chlorhydrate d'AT7519 est étudié comme agent thérapeutique potentiel pour le traitement des cancers, notamment la leucémie, le lymphome et les tumeurs solides.
Industrie : Le composé est utilisé dans la découverte et le développement de médicaments pour identifier de nouveaux inhibiteurs de CDK avec des profils d'efficacité et de sécurité améliorés .
Mécanisme d'action
Le chlorhydrate d'AT7519 exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines, en particulier CDK1, CDK2, CDK4, CDK6 et CDK9. Ces kinases sont essentielles à la progression du cycle cellulaire et à la régulation transcriptionnelle. En inhibant ces kinases, le chlorhydrate d'AT7519 induit l'arrêt du cycle cellulaire aux phases G1/S et G2/M, conduisant à l'apoptose. Le composé réduit également l'expression des protéines anti-apoptotiques telles que Mcl-1, ce qui favorise encore la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Flavopiridol : Un autre inhibiteur de CDK avec un large spectre d'activité contre diverses CDK.
Roscovitine : Un inhibiteur sélectif de CDK2, CDK7 et CDK9.
Palbociclib : Un inhibiteur sélectif de CDK4 et CDK6, utilisé dans le traitement du cancer du sein
Unicité du chlorhydrate d'AT7519
Le chlorhydrate d'AT7519 est unique en raison de son inhibition multicible de plusieurs CDK, notamment CDK1, CDK2, CDK4, CDK6 et CDK9. Cette activité à large spectre en fait un puissant inhibiteur de la progression du cycle cellulaire et de la régulation transcriptionnelle. De plus, sa capacité à induire l'apoptose dans diverses lignées cellulaires cancéreuses met en évidence son potentiel comme agent thérapeutique .
Propriétés
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFPNGYBWGKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648517 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-91-5 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


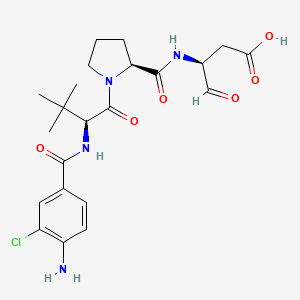
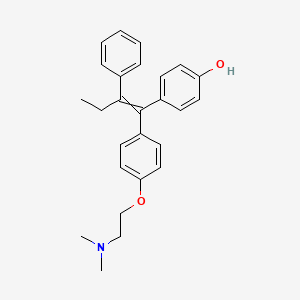

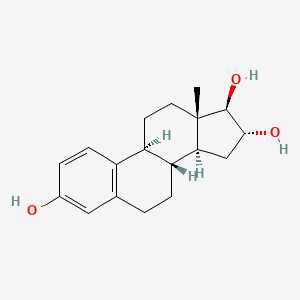

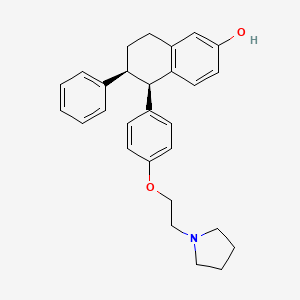
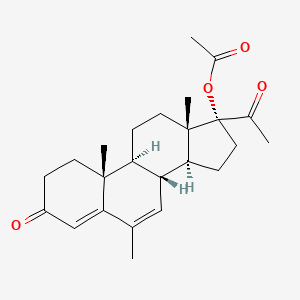

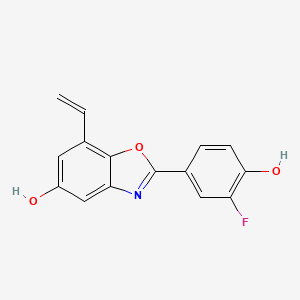

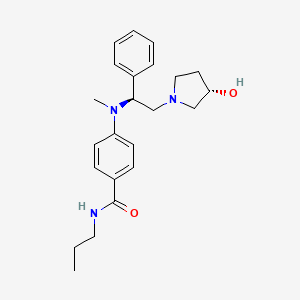
![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)
![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)

